molecular formula C12H13NOS B2866416 4-[(Thiophen-2-ylmethylamino)methyl]phenol CAS No. 724699-65-4

4-[(Thiophen-2-ylmethylamino)methyl]phenol

Cat. No.: B2866416
CAS No.: 724699-65-4
M. Wt: 219.3
InChI Key: DIFCPBCZKFGYPB-UHFFFAOYSA-N
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Description

4-[(Thiophen-2-ylmethylamino)methyl]phenol is an organic compound that features a phenol group substituted with a thiophen-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thiophen-2-ylmethylamino)methyl]phenol typically involves the reaction of 2-thiophenemethylamine with 4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The resulting Schiff base is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification methods such as recrystallization or chromatography are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-2-ylmethylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Thiophen-2-ylmethylamino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Thiophen-2-ylmethylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: A precursor in the synthesis of 4-[(Thiophen-2-ylmethylamino)methyl]phenol.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Phenol derivatives: Compounds with phenol groups substituted with various functional groups.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(thiophen-2-ylmethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12/h1-7,13-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFCPBCZKFGYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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